Comparative AChE Inhibition: Dual-Binding Mechanism Distinguishes C10 from Donepezil
Dual AChE-MAO B-IN-3 (C10) inhibits AChE with an IC50 of 0.58 ± 0.05 μM [1]. While donepezil exhibits higher AChE inhibitory potency (IC50 ≈ 5.7–59.9 nM depending on assay conditions) [2], C10's value lies in its dual-binding mechanism: it occupies both the catalytic anionic site and the peripheral anionic site of AChE, whereas donepezil binds primarily to the catalytic site [1]. This dual-binding feature is associated with additional disease-modifying effects, including inhibition of AChE-induced amyloid aggregation [1].
| Evidence Dimension | AChE inhibition potency and binding mode |
|---|---|
| Target Compound Data | IC50 = 0.58 ± 0.05 μM; dual-binding (catalytic + peripheral anionic sites) |
| Comparator Or Baseline | Donepezil: IC50 ≈ 5.7–59.9 nM; catalytic site binding only |
| Quantified Difference | C10 is ~10- to 100-fold less potent but offers distinct binding mechanism |
| Conditions | In vitro enzymatic assay; binding mode confirmed by kinetic studies and molecular modeling |
Why This Matters
The dual-binding mode confers anti-amyloid aggregation properties not observed with catalytic-site-only inhibitors, making C10 a more appropriate tool for investigating Aβ-related pathology.
- [1] Li, X., et al. Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. ACS Chem. Neurosci. 2022, 13, 23, 3488–3501. View Source
- [2] Sepehri, S., et al. Recent developments in the design and synthesis of novel acetylcholinesterase inhibitors. Eur. J. Med. Chem. 2022, 229, 114071. View Source
